Iodoquinol

Overview

Description

Mechanism of Action

Target of Action

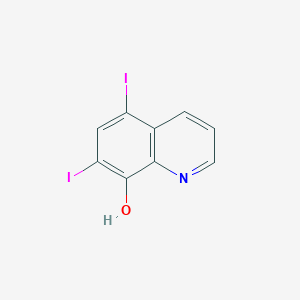

Iodoquinol, also known as diiodohydroxyquinoline, is primarily targeted against the trophozoites of Entamoeba histolytica . This organism is a protozoan parasite that causes amoebiasis, an intestinal infection .

Mode of Action

It is known to act as a luminal amebicide, meaning it works within the lumen (interior) of the intestines . It is believed to interfere with the metabolic processes of the protozoan parasites, particularly Entamoeba histolytica, ultimately leading to their death . It acts by chelation of ferrous ions essential for metabolism .

Biochemical Pathways

It is known that the drug interferes with the metabolic processes of the parasites, which could involve a variety of biochemical pathways .

Pharmacokinetics

This compound is poorly absorbed from the gastrointestinal tract following oral administration . This allows it to reach high concentrations in the intestinal lumen, where it exerts its amebicidal effect . Most of the drug is excreted in the feces . Some systemic absorption may occur since increased blood concentrations of iodine have been reported .

Result of Action

The primary result of this compound’s action is the death of the protozoan parasites, particularly Entamoeba histolytica . This leads to the resolution of the intestinal infection caused by these parasites. It is active against both cyst and trophozoites that are localized in the lumen of the intestine .

Action Environment

The action of this compound is influenced by the environment within the gastrointestinal tract. Since it is poorly absorbed, it can reach high concentrations in the intestinal lumen, where it exerts its effect . The drug’s efficacy may be influenced by factors such as the pH of the stomach and intestines, the presence of food, and the speed of gastrointestinal transit . .

Biochemical Analysis

Biochemical Properties

Iodoquinol acts by chelation of ferrous ions essential for metabolism . It interacts with enzymes, proteins, and other biomolecules in the biochemical reactions within the cell .

Cellular Effects

This compound is an anti-infective medicine that fights infections caused by amoebae . It is used to treat intestinal infections caused by certain parasites . It influences cell function by disrupting the metabolic processes of the parasites .

Molecular Mechanism

It is known to act by chelation of ferrous ions essential for metabolism . This interaction disrupts the metabolic processes of the parasites, leading to their death .

Temporal Effects in Laboratory Settings

This compound can interfere with certain thyroid function tests by increasing protein-bound serum iodine concentrations. This effect may persist for as long as 6 months after cessation of this compound therapy .

Dosage Effects in Animal Models

The usual dose for treating amoebiasis in humans is 30-40 mg/kg daily, administered in 3 divided doses for 20 days .

Metabolic Pathways

This compound is involved in the metabolic pathways of the parasites it targets. It acts by chelating ferrous ions, which are essential for the metabolism of these parasites .

Transport and Distribution

This compound is poorly absorbed from the gastrointestinal tract . Animal studies indicate that the drug is distributed into tissues .

Subcellular Localization

Given its role as a luminal amebicide, it is likely to be localized in the lumen of the intestine where it exerts its effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diiodohydroxyquinoline can be synthesized through various methods. One common method involves the iodination of 8-hydroxyquinoline. The reaction typically uses iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions to introduce iodine atoms at the 5 and 7 positions of the quinoline ring .

Industrial Production Methods: In industrial settings, the production of diiodohydroxyquinoline often involves large-scale iodination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production .

Chemical Reactions Analysis

Types of Reactions: Diiodohydroxyquinoline undergoes various chemical reactions, including:

Oxidation: It can be oxidized by agents such as iron (III) to form iron (II) complexes.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: Halogen substitution reactions can occur, where iodine atoms are replaced by other halogens or functional groups.

Common Reagents and Conditions:

Oxidation: Iron (III) chloride in the presence of potassium ferricyanide or 1,10-phenanthroline.

Reduction: Sodium borohydride in an appropriate solvent such as ethanol.

Substitution: Halogenating agents like chlorine or bromine under controlled conditions.

Major Products Formed:

Oxidation: Formation of iron (II) complexes.

Reduction: Formation of reduced quinoline derivatives.

Substitution: Formation of halogen-substituted quinoline derivatives.

Scientific Research Applications

Diiodohydroxyquinoline has a wide range of applications in scientific research:

Chemistry: Used as a reagent in various chemical reactions and synthesis of complex molecules.

Biology: Studied for its effects on cellular processes and as a tool for investigating metal ion chelation.

Medicine: Primarily used in the treatment of amoebiasis and other protozoal infections.

Industry: Employed in the formulation of topical therapeutic agents and as a preservative in cosmetics.

Comparison with Similar Compounds

Iodochlorohydroxyquinoline (Vioform): A compound with similar antibacterial and antifungal properties, used in the treatment of skin infections.

Chlorquinaldol: Another halogenated quinoline derivative with antimicrobial properties.

Clioquinol: Used in the treatment of protozoal infections and as a topical antiseptic.

Uniqueness: Diiodohydroxyquinoline is unique due to its dual iodine substitution, which enhances its efficacy as an amebicide and its ability to chelate metal ions. This makes it particularly effective in treating amoebiasis and zinc deficiency disorders .

Properties

IUPAC Name |

5,7-diiodoquinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5I2NO/c10-6-4-7(11)9(13)8-5(6)2-1-3-12-8/h1-4,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXZFQZANDVDGMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C(C=C2I)I)O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5I2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6023155 | |

| Record name | Iodoquinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

ALMOST INSOL IN WATER; SPARINGLY SOL IN ALCOHOL, ETHER, ACETONE; SOL IN HOT PYRIDINE & HOT DIOXANE | |

| Record name | DIIODOHYDROXYQUIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3224 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Unknown., ...IT IS NOT KNOWN IF THEY ARE EFFECTIVE IN INTESTINAL AMEBIASIS SOLELY BY VIRTUE OF THEIR PRESENCE IN LUMEN OF BOWEL OR ALSO IN PART BY THEIR PRESENCE IN CIRCULATION. /8-HYDROXYQUINOLINES/, ...8-HYDROXYQUINOLINES ARE DIRECTLY AMEBICIDAL. THEY ARE ACTIVE AGAINST BOTH MOTILE & CYSTIC FORMS, BUT THEIR EFFICACY IN ELIMINATING CYSTS IS PROBABLY BASED ON THEIR ABILITY TO DESTROY TROPHOZOITES. THEY ACT ONLY ON AMEBAE IN INTESTINAL TRACT & ARE INEFFECTIVE IN AMEBIC ABSCESS & HEPATITIS. /8-HYDROXYQUINOLINES/ | |

| Record name | Diiodohydroxyquinoline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09115 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DIIODOHYDROXYQUIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3224 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

CRYSTALS FROM XYLENE; MEDICINAL GRADE IS YELLOWISH-BROWN POWDER, ABOVE 150 DEG, SUBLIMATES OF NEEDLES, PRISMS & RODS; ABOVE 200 DEG BROWN DROPS; MELT TURNS DARK-BROWN, LIGHT YELLOWISH TO TAN, MICROCRYSTALLINE POWDER | |

CAS No. |

83-73-8 | |

| Record name | 5,7-Diiodo-8-hydroxyquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iodoquinol [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diiodohydroxyquinoline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09115 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | iodoquinol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757077 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diiodohydroxyquinoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8704 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Quinolinol, 5,7-diiodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Iodoquinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diiodohydroxyquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.362 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IODOQUINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63W7IE88K8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIIODOHYDROXYQUIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3224 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

MP 200-215 °C WITH EXTENSIVE DECOMP | |

| Record name | DIIODOHYDROXYQUIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3224 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Does Iodoquinol target a specific pathway or enzyme in parasites?

A1: While the precise target of this compound is unknown, studies on Entamoeba histolytica suggest it might interfere with the parasite's metabolic pathways, potentially impacting enzymes involved in glycolysis. []

Q2: Are there any known downstream effects of this compound on parasites?

A2: this compound has been observed to induce morphological changes in Entamoeba histolytica trophozoites, including chromatin condensation and cytoskeletal protein reorganization. It might also influence the expression of glycolytic enzymes. []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C9H5I2NO, and its molecular weight is 396.95 g/mol. [, ]

Q4: What is the stability profile of this compound under various conditions?

A4: While specific data on this compound's stability under various conditions is limited in the provided research, it is known to be photosensitive. Therefore, storage conditions should minimize light exposure. []

Q5: Does this compound possess any known catalytic properties?

A5: No catalytic properties have been reported for this compound in the provided research. Its primary mode of action is through direct interaction with biological targets rather than catalysis.

Q6: Have any computational studies been conducted on this compound?

A6: Yes, computational studies have explored potential targets of this compound. One study used a high-throughput whole-cell hydrogenase assay to investigate its impact on the nickel biosynthetic pathway of [NiFe]-hydrogenase in Escherichia coli. []

Q7: How do structural modifications of the 8-hydroxyquinoline scaffold affect activity against microorganisms?

A7: Research on 8-hydroxyquinoline derivatives, including this compound, demonstrates that dihalogenated derivatives exhibit enhanced antimicrobial activity. Specifically, this compound, Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), and 5,7-dichloro-8-hydroxyquinoline displayed potent activity against Neisseria gonorrhoeae. []

Q8: Are there any specific formulation strategies employed to enhance the stability or bioavailability of this compound?

A8: While the provided research does not delve into specific formulation strategies for this compound, a study mentions its incorporation into a 1% cream formulation with hydrocortisone acetate for topical application. []

Q9: Are there any specific SHE concerns regarding the production or use of this compound?

A9: Although not extensively detailed in the research, the historical context highlights concerns regarding the neurotoxicity of halogenated hydroxyquinolines, including this compound. Its use has been restricted or banned in several countries due to these concerns. []

Q10: What is the in vitro activity of this compound against Dientamoeba fragilis?

A10: In vitro studies have shown that this compound has relatively low activity against Dientamoeba fragilis compared to other antiprotozoal agents. The minimum lethal concentration (MLC) was determined to be 500 μg/mL. []

Q11: Is there evidence of this compound's effectiveness in treating Blastocystis hominis infection?

A11: While some studies suggest this compound might be effective in treating Blastocystis hominis infections, other studies report treatment failures and question its efficacy. [, , ]

Q12: Has this compound been investigated for activity against fungal pathogens?

A12: Yes, this compound has shown promising antifungal activity in vitro against various fungal species, including Scedosporium and Lomentospora. Notably, it demonstrated activity against both planktonic and biofilm forms of these fungi. []

Q13: Are there any animal models used to study this compound's efficacy?

A13: The provided research does not explicitly mention specific animal models used to study this compound's efficacy.

Q14: Are there any known mechanisms of resistance to this compound in parasites?

A14: Specific mechanisms of resistance to this compound are not detailed in the provided research.

Q15: What are the potential side effects associated with this compound use?

A15: Although not a primary focus of the provided research, historical data indicates that this compound and other halogenated hydroxyquinolines can cause neurotoxicity, particularly subacute myelo-optic neuropathy (SMON). This adverse effect led to its restriction or withdrawal in several countries. []

Q16: What safety concerns have been raised regarding the long-term use of this compound?

A16: The main long-term safety concern with this compound is its potential to cause neurological damage, specifically SMON, especially after prolonged or high-dose use. []

Q17: Are there any biomarkers identified for monitoring this compound treatment response or predicting its efficacy?

A17: The provided research does not mention specific biomarkers associated with this compound treatment response or efficacy.

Q18: What analytical methods are used to quantify and characterize this compound?

A18: Various analytical techniques are employed to characterize and quantify this compound. These include UV spectrophotometry, particularly derivative UV spectrophotometry, which enhances sensitivity and selectivity in analyzing this compound in bulk and pharmaceutical formulations. []

Q19: Is there information on the environmental impact and degradation of this compound?

A19: The provided research does not provide information on the environmental impact or degradation pathways of this compound.

Q20: What is the solubility of this compound in various media?

A20: Research on the solubility of this compound in supercritical carbon dioxide (scCO2) revealed its solubility to be extremely low, making it challenging to obtain reliable data using standard techniques. []

Q21: Have any studies investigated the dissolution rate of this compound formulations?

A21: The provided research does not include studies specifically examining the dissolution rate of this compound formulations.

Q22: Have the analytical methods used to quantify this compound undergone validation procedures?

A22: Yes, derivative UV spectrophotometric methods for this compound analysis have undergone validation procedures, including assessments of accuracy, precision, and specificity, ensuring reliable quantification in various matrices. []

Q23: Does this compound induce any immunological responses?

A23: The provided research does not delve into the immunogenicity or potential immunological responses elicited by this compound.

Q24: Does this compound interact with drug transporters or affect drug-metabolizing enzymes?

A24: The research primarily focuses on this compound's direct antiparasitic activity and does not provide detailed information regarding its interactions with drug transporters or its influence on drug-metabolizing enzymes.

Q25: What is known about the biocompatibility and biodegradability of this compound?

A25: The research provided does not offer specific insights into the biocompatibility or biodegradability of this compound.

Q26: Are there alternative drugs to this compound for treating the same infections?

A26: Yes, several alternatives to this compound exist for treating protozoal infections, including:

* **Metronidazole:** Often preferred for treating amoebic dysentery and considered more effective than this compound for symptomatic cases. [, ]* **Paromomycin:** Another option for treating amoebic dysentery, particularly in luminal infections. [, ]* **Diloxanide furoate:** Used to eliminate *Entamoeba histolytica* cysts from the intestine. [, ]* **Nitazoxanide:** A broad-spectrum antiparasitic agent investigated for treating *Blastocystis hominis* infections. []Q27: What are the comparative advantages and disadvantages of this compound compared to its alternatives?

A27:

Q28: What are some essential research tools and resources for studying this compound?

A28: Key resources include:

Q29: Are there any cross-disciplinary applications or research synergies emerging for this compound?

A29: While the provided research focuses primarily on this compound's antiparasitic properties, its activity against Neisseria gonorrhoeae, a sexually transmitted bacterium, highlights its potential for cross-disciplinary applications in addressing antimicrobial resistance. Further research exploring its mechanisms and efficacy against other drug-resistant pathogens could uncover new therapeutic avenues. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-[[4-(butanoylamino)phenyl]methyl]phenyl]butanamide](/img/structure/B464030.png)

![N-[4-(1-azepanylsulfonyl)phenyl]-3-nitrobenzamide](/img/structure/B464040.png)

![N-[4-(azepan-1-ylsulfonyl)phenyl]-4-methylbenzamide](/img/structure/B464053.png)

![2-(2,4-dichlorophenoxy)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}propanamide](/img/structure/B464066.png)

![Ethyl 3-[(4-acetylphenyl)carbamoyl]propanoate](/img/structure/B464070.png)

![N-[4-(1-azepanylsulfonyl)phenyl]-4-methoxybenzamide](/img/structure/B464080.png)

![N-[4-(acetylamino)phenyl]cyclopropanecarboxamide](/img/structure/B464096.png)

![N-Benzyl-N-[2-(benzyl-propionyl-amino)-ethyl]-propionamide](/img/structure/B464123.png)

![4-{[(4-Methoxyphenyl)acetyl]amino}benzamide](/img/structure/B464141.png)

![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B464145.png)

![N-[4-(Piperidine-1-sulfonyl)-phenyl]-succinamic acid](/img/structure/B464164.png)